Cryptostrobin

Description

Contextualization of Cryptostrobin within Flavanoid Chemistry

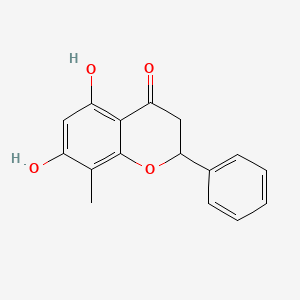

This compound is classified specifically as a flavanone (B1672756). nih.govontosight.aiimsc.res.inplantaedb.com Flavanones are a subclass of flavonoids characterized by a 2,3-dihydrochromen-4-one backbone. ontosight.ai The chemical structure of this compound includes hydroxy and methyl substitutions on this core structure. ontosight.ai Its molecular formula is C₁₆H₁₄O₄. nih.gov Other identifiers for this compound include CAS number 55743-21-0 and PubChem CID 15953986. nih.gov It is also known by synonyms such as 5,7-dihydroxy-8-methyl-2-phenyl-2,3-dihydrochromen-4-one and 8-methylpinocembrin. nih.govontosight.ai

Here is a table summarizing key chemical properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄O₄ | PubChem nih.gov |

| Molecular Weight | 270.28 g/mol | PubChem nih.gov |

| IUPAC Name | 5,7-dihydroxy-8-methyl-2-phenyl-2,3-dihydrochromen-4-one | PubChem nih.gov |

| CAS Number | 55743-21-0 | PubChem nih.gov |

| PubChem CID | 15953986 | PubChem nih.gov |

| Chemical Class | Flavonoid, Flavanone | PubChem nih.gov, Ontosight.ai ontosight.ai |

Historical Perspectives and Early Discoveries of this compound in Natural Products Research

The study of natural products for medicinal purposes has a long history, with plants traditionally playing a significant role. nih.gov The isolation and structural elucidation of specific compounds like this compound became possible with advancements in chemistry beginning in the 19th century. nih.gov Early research into this compound involved its isolation from natural sources such as Pinus strobus. thegoodscentscompany.com Studies in the mid-20th century contributed to determining its structure and understanding its relationship to other flavanones like strobopinin. thegoodscentscompany.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy were crucial in these early structural studies. usc.edu.au

Significance of this compound as a Research Compound

This compound is significant in natural products research due to its occurrence in various organisms and its potential biological activities. It has been reported in species like Morella serrata, Pinus strobus, and Eugenia mattosii. nih.govresearchgate.netsci-hub.se Its presence in propolis, a resinous substance collected by bees, particularly from species like Tetragonula carbonaria and Melipona mondury, highlights its distribution across different biological sources. mdpi.comacs.orgacs.org The investigation of such natural compounds is important for exploring potential therapeutic agents and understanding the chemical diversity present in nature. nih.govsci-hub.se

Current State of Research and Emerging Areas for this compound

Current research on this compound focuses on its biological activities. Studies have indicated potential antioxidant, anti-inflammatory, and anticancer properties. ontosight.ai Research has explored its effects on oxidative stress and inflammation, as well as its activity against certain human cancer cell lines. ontosight.ai

Emerging areas of research include the investigation of this compound's effects on vascular smooth muscle reactivity, where it has been shown to induce relaxation in isolated aorta. sci-hub.senih.gov This effect may involve the endothelium NO/cGMP pathway and potassium channel activation. sci-hub.senih.gov Additionally, this compound has demonstrated activity against Trypanosoma cruzi, the parasite that causes Chagas disease, in studies involving stingless bee geopropolis. acs.orgacs.orgacs.org These findings suggest potential for this compound in the development of antiparasitic treatments. acs.orgacs.org Molecular modeling studies are being conducted to understand the potential mechanisms of action, such as interactions with enzymes like glyceraldehyde-3-phosphate dehydrogenase in T. cruzi. acs.orgacs.orgacs.org

Research also continues to identify this compound in various plant species, contributing to chemotaxonomic studies. usc.edu.auresearchgate.net

Here is a table summarizing some reported biological activities of this compound:

| Activity | Organism/Model | Reference |

| Antioxidant | Various disease models | Ontosight.ai ontosight.ai |

| Anti-inflammatory | Various disease models | Ontosight.ai ontosight.ai |

| Anticancer | Certain human cancer cell lines | Ontosight.ai ontosight.ai |

| Vasorelaxant | Spontaneously hypertensive rat aorta | PubMed nih.gov, Sci-Hub sci-hub.se |

| Antitrypanosomal | Trypanosoma cruzi | ACS Publications acs.orgacs.org, ACS Omega acs.org |

| Antimycoplasmic | Mycoplasma strains | ResearchGate researchgate.net |

Further research is needed to fully elucidate the mechanisms of action and potential applications of this compound. ontosight.ai

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-8-methyl-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-9-11(17)7-12(18)15-13(19)8-14(20-16(9)15)10-5-3-2-4-6-10/h2-7,14,17-18H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSRIZZQWNHKERT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Bioprospecting of Cryptostrobin

Distribution and Isolation from Botanical Sources

Cryptostrobin is found in several plant genera and species, highlighting its presence across diverse botanical families. Its isolation from these sources typically involves extraction and purification techniques aimed at separating the compound from the complex plant matrix.

Specific Plant Genera and Species (e.g., Eugenia, Pinus, Melaleuca)

This compound has been reported in a number of plant species. Notable sources include species within the Pinus genus, such as Pinus strobus (Eastern White Pine), where it has been found in the heartwood thegoodscentscompany.comresearchgate.net. It has also been identified in the Eugenia genus, specifically in the leaves of Eugenia mattosii researchgate.netsci-hub.se. Another genus known to contain this compound is Melaleuca, with its presence reported in Melaleuca quinquenervia, particularly in flower extracts and fruits scielo.sa.cracs.org. Other plant sources where this compound has been identified include Morella serrata and Ulex gallii nih.govresearchgate.net. Additionally, it has been noted in Agonis spathulata and Eucalyptus fraxinoides naturalproducts.net.

Plant Tissues and Organs for this compound Accumulation

Research indicates that this compound can accumulate in different plant tissues and organs depending on the species. In Pinus strobus, it has been isolated from the heartwood thegoodscentscompany.com. For Eugenia mattosii, the leaves have been identified as a source of this compound researchgate.netsci-hub.se. In Melaleuca quinquenervia, this compound has been found in flower extracts and fruits scielo.sa.cracs.org. The specific distribution within plant tissues can vary, and the accumulation may be influenced by factors such as plant species, environmental conditions, and developmental stage. While general information on metabolite accumulation in plant tissues exists nih.govfrontiersin.orgmdpi.comresearchgate.net, specific data detailing this compound concentration across various tissues within a single plant species is less commonly reported in broad overviews.

Occurrence in Animal-Derived Natural Products (e.g., Propolis)

This compound is also a constituent of certain animal-derived natural products, most notably propolis. Propolis is a resinous substance collected by bees from various botanical sources and used to seal and protect their hives doi.orgresearchgate.net.

Geographic and Entomological Variations in this compound Content

The chemical composition of propolis, including its this compound content, can exhibit significant variation based on the geographic location and the specific bee species that produced it doi.orgresearchgate.netresearchgate.net. This variation is primarily attributed to the diverse flora available to the bees in different regions, as bees collect resins from local plant sources doi.orgresearchgate.net.

Studies on propolis from Australian stingless bees (Tetragonula carbonaria) have identified this compound as one of the C-methylated flavanones present researchgate.netusc.edu.aumdpi.com. The presence of such compounds in Australian propolis is linked to the bees collecting fruit resins from trees like Corymbia torelliana researchgate.netusc.edu.auajol.info.

Geopropolis, a type of propolis produced by stingless bees that incorporates earth and clay, has also been found to contain this compound. For instance, (2S)-cryptostrobin has been identified in Brazilian geopropolis from Melipona mondury acs.orgnih.gov. This marks the first reported identification of this compound in Brazilian geopropolis acs.org.

The chemical profile of propolis is a complex mixture reflecting the plant sources foraged by the bees, and thus geographical location directly influences the availability of specific plant resins containing compounds like this compound doi.orgresearchgate.netmdpi-res.com. Entomological variations, referring to the differences between bee species, also play a role as different bee species may preferentially collect resins from different plant sources doi.orgresearchgate.net.

Research findings highlight the variability in propolis composition. For example, a study analyzing propolis samples from different governorates in Egypt showed variations in chemical composition, which could be attributed to plant source and environmental differences ajol.info. The enormous chemical variability of stingless bee propolis presents a challenge in chemically characterizing it researchgate.netdoi.org.

While detailed quantitative data on this compound content across a wide range of geographic locations and bee species is extensive in the literature, the search results provide examples of its presence in specific contexts.

Below is an example of how data on this compound content in propolis from different sources might be presented in a data table. This table is illustrative and based on the types of variations discussed in the search results regarding geographical and entomological factors. An interactive version might allow sorting or filtering by source or content.

| Source Type | Geographic Location | Bee Species | This compound Content (Illustrative) | Notes |

| Propolis | South East Queensland, Australia | Tetragonula carbonaria | Detected | Associated with Corymbia torelliana fruit resins researchgate.netusc.edu.aumdpi.com |

| Geopropolis | Rio de Janeiro, Brazil | Melipona mondury | Detected | First report in Brazilian geopropolis acs.orgnih.gov |

| Propolis | Egypt (various governorates) | Apis mellifera (likely) | Presence varies | Composition influenced by local flora ajol.info |

| Propolis | Western Australia | Tetragonula carbonaria | Detected | A-ring C-methylated flavonoids present mdpi.com |

Microbial Sources and Fermentation Approaches for this compound Production

While the primary natural sources of this compound identified in the search results are botanical and propolis, the possibility of microbial production through fermentation approaches is a relevant area in natural product bioprospecting. Fermentation processes, particularly those involving microorganisms, are widely used for the production of various natural compounds, including secondary metabolites researchgate.netmdpi.comresearchgate.netopenstax.org.

The search results did not yield direct evidence of this compound being isolated from microbial sources or produced via microbial fermentation in nature. However, the broader context of natural product biosynthesis and microbial biotechnology suggests this as a potential avenue. Microorganisms can be engineered to produce specific bioactive compounds through metabolic engineering and genetic modification researchgate.netmdpi.com. Fermentation strategies are employed to optimize the production of secondary metabolites by controlling factors such as nutrient availability and culture conditions researchgate.netresearchgate.net.

While this compound itself was not explicitly mentioned as a product of microbial fermentation in the provided snippets, the general principles of microbial bioproduction of natural compounds, including flavonoids, are well-established mdpi.comresearchgate.net. Future research might explore microbial pathways for this compound biosynthesis or investigate engineering microorganisms for its sustainable production.

Methodologies for Extraction and Purification of this compound from Natural Matrices

The isolation of this compound from its natural sources involves various extraction and purification techniques aimed at obtaining the compound in a relatively pure form for study and analysis. The specific methods employed can vary depending on the source material and the desired purity.

Common extraction methods for natural products from plant materials include maceration and extraction with various solvents, such as methanol (B129727) researchgate.netsci-hub.sebipublication.com. For instance, this compound has been isolated from Eugenia mattosii leaves by maceration with methanol sci-hub.se.

Following extraction, purification techniques are necessary to separate this compound from other co-extracted compounds. Chromatographic procedures are widely used for this purpose researchgate.netbipublication.comkngac.ac.inresearchgate.netdiva-portal.org. Column chromatography is a common method, often utilizing stationary phases like silica (B1680970) gel and various solvent systems as the mobile phase researchgate.netacs.orgbipublication.comkngac.ac.in. Different types of chromatography, such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), are also employed for purification and analysis sci-hub.seacs.orgbipublication.com.

For example, this compound was isolated from the methanolic extract of Eugenia mattosii leaves using column chromatography sci-hub.se. Similarly, isolation from Melaleuca quinquenervia fruits involved silica gel column chromatography acs.org.

Detailed research findings often describe the specific chromatographic conditions, including the stationary phase, mobile phase composition, and elution gradient, used to isolate this compound sci-hub.seacs.org. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for the identification and structural elucidation of the isolated compound, confirming the presence of this compound ontosight.airesearchgate.netresearchgate.netacs.orgacs.orgnih.gov.

The methodologies for extraction and purification are critical steps in bioprospecting, allowing for the isolation of specific compounds like this compound for further investigation.

Advanced Chromatographic Techniques

Chromatographic techniques are indispensable for the isolation, purification, and analysis of natural compounds like this compound from complex biological matrices. Various advanced chromatographic methods have been employed in the study of this compound.

Paper partition chromatography was historically used for separating flavanones, including this compound, from pine heartwood extracts. Different solvent systems, such as water-saturated mixtures of benzene (B151609) and ligroin with traces of methanol, chloroform-methanol-ligroin-water, ethyl ether-ligroin, and water-saturated carbon disulfide, were investigated to achieve optimal separation. scispace.com Two-dimensional chromatography was also applied to distinguish this compound from other flavanones like pinocembrin. scispace.com Visualization of these colorless substances on chromatograms was often achieved by spraying with reagents like a 5% sodium carbonate solution and observing under UV light, where this compound could be differentiated by its fluorescence. scispace.com

Modern approaches extensively utilize High-Performance Liquid Chromatography (HPLC). HPLC coupled with techniques such as photodiode-array detection (HPLC-PDA) and Electrospray Ionization Mass Spectrometry (ESI-MS or LC-MS-ESI) is commonly used for the identification and quantification of this compound in plant extracts and propolis. usc.edu.aunih.govjst.go.jpajol.infocsic.esresearchgate.net These methods allow for detailed chemical profiling and characterization based on retention times, UV spectra, and mass fragmentation patterns. ajol.infocsic.esresearchgate.net For instance, HPLC-ESI-MS and HRMS analyses have been used to characterize C-methyl flavanones, including this compound. usc.edu.au HPLC-PDA and TLC have been used to monitor chemical profiles during the isolation of flavanones like strobopinin and this compound. nih.gov

Reversed-phase HPLC with C18 columns and gradient elution using solvent systems like water/formic acid and methanol has been successfully applied to analyze flavonoid composition, including this compound, in samples like stingless bee honey. csic.es Chiral-phase HPLC has been specifically used to resolve racemic mixtures containing this compound enantiomers, demonstrating its utility in separating stereoisomers. acs.orghawaii.edunih.gov Column chromatography, including silica gel and reversed-phase octadecyl silica gel (ODS) column chromatography, often precedes HPLC for initial fractionation and purification of extracts containing this compound. sci-hub.sejst.go.jp Vacuum liquid chromatography (VLC) using silica gel has also been reported for the isolation of flavanones. nih.gov

Data on HPLC conditions for the analysis of this compound and related compounds are available, detailing mobile phases, flow rates, and detection wavelengths. For example, one method for analyzing flavonoids in honey used a mobile phase of water/formic acid (1%) (A) and methanol (B) with a gradient program and detection at multiple wavelengths (280, 320, and 360 nm). csic.es Another LC-MS-ESI method for propolis analysis utilized a mobile phase of 1% formic acid (A) and acetonitrile (B52724) (B) with a specific gradient and detection at various wavelengths (254, 280, 320, 360, and 520 nm). ajol.info

Here is a summary of chromatographic techniques used:

| Technique | Application | Examples of Stationary/Mobile Phases |

| Paper Partition Chromatography | Separation and identification in pine heartwood extracts | Benzene/ligroin/methanol/water, Chloroform (B151607)/methanol/ligroin/water, Ethyl ether/ligroin/water |

| Thin-Layer Chromatography (TLC) | Monitoring chemical profiles during isolation | Not specified in detail in sources, but used alongside HPLC-PDA. nih.gov |

| Column Chromatography (CC) | Initial fractionation and purification of extracts | Silica gel, Reversed-phase ODS. sci-hub.sejst.go.jp |

| Vacuum Liquid Chromatography (VLC) | Isolation of flavanones | Silica gel with hexane (B92381) and chloroform mobile phases. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Analysis, identification, and purification | C18 columns; Mobile phases like water/formic acid and methanol or acetonitrile. jst.go.jpajol.infocsic.esresearchgate.net |

| HPLC-PDA | Detection and analysis based on UV spectra | Used with various solvent systems. nih.govcsic.esresearchgate.net |

| HPLC-ESI-MS (LC-MS-ESI) | Identification and characterization based on mass fragmentation patterns | Used with C18 columns and solvent gradients (e.g., formic acid in water and methanol/acetonitrile). usc.edu.auajol.infocsic.es |

| Chiral-Phase HPLC | Separation of enantiomers | Lux cellulose-1 column with chloroform. acs.orghawaii.edunih.gov |

Biosynthetic Pathways and Metabolic Engineering of Cryptostrobin

Elucidation of Cryptostrobin's Biosynthetic Route

The biosynthesis of flavonoids, including flavanones like this compound, is part of the phenylpropanoid pathway, a major secondary metabolic route in plants and some microorganisms. This compound's structure suggests its biosynthesis likely proceeds through the central flavonoid pathway, with a specific methylation step leading to the methyl group at the C-8 position.

Precursor Compounds and Intermediate Metabolites

The biosynthesis of flavonoids begins with the condensation of 4-coumaroyl-CoA, derived from phenylalanine via the phenylpropanoid pathway, and three molecules of malonyl-CoA. This reaction is catalyzed by Chalcone (B49325) Synthase (CHS) and yields a chalcone intermediate wikipedia.orgnih.gov. In the case of flavanones like Pinocembrin and subsequently this compound, the relevant chalcone is naringenin (B18129) chalcone (2',4,4',6'-tetrahydroxychalcone) wikipedia.orgnih.govuni.lumassbank.eu.

Naringenin chalcone then undergoes intramolecular cyclization to form a flavanone (B1672756). This reaction can occur spontaneously but is efficiently catalyzed in biological systems by Chalcone Isomerase (CHI) wikipedia.org. The resulting flavanone in the pathway leading to this compound is likely Pinocembrin (5,7-dihydroxyflavanone) mdpi.comwikipedia.orgnih.govlipidmaps.orguni.luru.ac.za. This compound (5,7-dihydroxy-8-methylflavanone) is essentially Pinocembrin with a methyl group at the C-8 position ontosight.ai. Therefore, Pinocembrin is a key intermediate metabolite in the biosynthesis of this compound.

The proposed biosynthetic route to this compound thus involves:

Synthesis of 4-coumaroyl-CoA and malonyl-CoA.

Condensation by CHS to form naringenin chalcone.

Cyclization by CHI to form Pinocembrin.

Methylation of Pinocembrin at the C-8 position to form this compound.

While Pinostrobin (B192119) (5-hydroxy-7-methoxyflavanone) is another methylated derivative of Pinocembrin, featuring methylation at the 7-hydroxyl group uni.luthegoodscentscompany.commdpi.comrasayanjournal.co.innih.gov, this compound is specifically methylated on a carbon atom (C-8) rather than a hydroxyl group.

Key Enzymatic Transformations

Several key enzymatic transformations are involved in the biosynthesis of this compound, building upon the core flavonoid pathway:

Chalcone Synthase (CHS): This enzyme catalyzes the initial committed step in flavonoid biosynthesis, condensing 4-coumaroyl-CoA and malonyl-CoA to produce naringenin chalcone wikipedia.orgnih.gov. CHS enzymes are well-characterized across various plant species.

Chalcone Isomerase (CHI): CHI is responsible for the stereospecific cyclization of naringenin chalcone into the flavanone scaffold, specifically Pinocembrin in this pathway wikipedia.org.

Methyltransferases: The characteristic feature of this compound is the methyl group at the C-8 position. The introduction of this methyl group is catalyzed by a methyltransferase enzyme. Flavonoid methyltransferases are known to utilize S-adenosyl methionine (SAM) as the methyl donor wikipedia.orgguidetopharmacology.orgnih.gov. Based on the structure of this compound, a C-methyltransferase specifically acting at the C-8 position of Pinocembrin would be required for its biosynthesis. While general flavonoid methyltransferases are known, the specific enzyme responsible for this precise C-8 methylation in this compound-producing organisms has not been explicitly identified in the provided search results. Research into flavonoid methylation in various plants and microorganisms has identified different methyltransferases with varying regioselectivity (e.g., O-methylation or C-methylation at different positions) nla.gov.au.

Genetic Basis of this compound Biosynthesis

The genetic basis of this compound biosynthesis lies in the genes encoding the enzymes involved in its pathway. Genes for CHS and CHI are widely conserved in flavonoid-producing organisms. The gene encoding the specific C-8 Pinocembrin methyltransferase is crucial and unique to organisms that produce this compound.

Identifying and characterizing this specific methyltransferase gene is a key step in fully understanding the genetic basis of this compound biosynthesis. This would likely involve genomic or transcriptomic analysis of this compound-producing species, followed by functional characterization of candidate methyltransferase genes. While the search results mention the identification of gene clusters for the biosynthesis of other secondary metabolites in fungi nih.gov, specific gene clusters for this compound biosynthesis were not detailed. Research into the genetic basis of C-methylated flavonoids in other organisms could provide insights nla.gov.au.

Regulation of this compound Biosynthesis in Natural Systems

The biosynthesis of secondary metabolites like this compound in natural systems is often tightly regulated in response to various internal and external cues.

Environmental and Stress-Induced Modulation

Flavonoid biosynthesis in general is known to be influenced by environmental factors and stress conditions. These can include light intensity, temperature, nutrient availability, drought, UV radiation, and pathogen attack sunedu.gob.pe. Such stresses can induce the expression of genes encoding biosynthetic enzymes, leading to increased flavonoid production, which often plays a protective role.

It is plausible that this compound biosynthesis is similarly modulated by environmental and stress factors in the organisms that produce it. For instance, in plants, flavonoids can act as UV filters, antioxidants, or defense compounds. Stress-induced modulation of this compound levels could involve transcriptional regulation of the genes encoding CHS, CHI, and particularly the specific C-8 methyltransferase.

Developmental Stage-Dependent Expression

The production of secondary metabolites can also vary depending on the developmental stage of an organism. In plants, flavonoid accumulation often correlates with specific growth phases or tissue development.

Developmental stage-dependent expression of the genes involved in this compound biosynthesis could lead to its accumulation in specific tissues or at particular times during the life cycle of the producing organism. This could be related to the physiological role of this compound in that organism, such as in structural support, pigmentation, or defense at certain developmental stages. While general patterns of flavonoid accumulation during plant development are known, specific data regarding the developmental regulation of this compound biosynthesis were not found in the provided search results.

Compound List and PubChem CIDs

Heterologous Biosynthesis and Pathway Reconstruction

Heterologous biosynthesis involves reconstituting a biosynthetic pathway in a non-native host organism, such as a bacterium or yeast. nih.govrsc.orgnih.gov This approach allows for controlled production and can overcome limitations associated with the native source, such as low abundance or slow growth of the producing organism. Reconstructing a pathway requires identifying and cloning the genes encoding the necessary enzymes from the native producer or other organisms and expressing them in the chosen host. nih.gov Challenges include ensuring the expression of functional enzymes, optimizing metabolic flux towards the desired product, and minimizing the production of unwanted byproducts. acs.orgnih.gov

Engineering Microbial Hosts for Enhanced this compound Production

Microbial hosts, particularly Escherichia coli and Saccharomyces cerevisiae, are widely used for heterologous production of natural products due to their well-characterized genetics, rapid growth, and available genetic engineering tools. nih.govnih.govcolab.ws Engineering microbial hosts for enhanced production of a specific compound like this compound would involve several strategies:

Pathway Reconstruction and Optimization: Introducing the genes responsible for this compound biosynthesis into the host genome or on plasmids. This includes genes for enzymes in the core flavonoid pathway (e.g., CHS) and potentially specific enzymes for modifications like C-methylation. Optimizing gene expression levels and balancing the activity of different enzymes in the pathway are crucial for maximizing product yield. researchgate.netresearchgate.net

Precursor Supply Enhancement: Ensuring sufficient availability of metabolic precursors required for this compound synthesis, such as malonyl-CoA and the appropriate phenylpropanoid starter molecule. Strategies might involve engineering central carbon metabolism or introducing pathways for precursor synthesis. acs.orgresearchgate.net Studies on pinosylvin (B93900) production in E. coli, for example, highlight the critical role of malonyl-CoA supply. acs.orgresearchgate.net

Reducing Competing Pathways: Minimizing metabolic flux towards competing pathways that consume precursors or intermediates, thus diverting resources towards this compound production. researchgate.net

Detoxification and Export: Engineering the host to tolerate and potentially export the produced compound, which can be toxic at high concentrations.

Protein Engineering: Modifying enzymes in the pathway to improve their activity, specificity, or stability within the heterologous host environment.

Research findings in engineering microbes for producing other natural products, such as pinosylvin or other flavonoids, provide valuable insights and strategies applicable to this compound. For instance, studies have shown that optimizing the supply of malonyl-CoA and using techniques like CRISPRi to silence competing pathways can significantly improve yields. acs.orgresearchgate.net

While specific data tables detailing this compound production in engineered microbial hosts were not found in the provided snippets, research on related compounds demonstrates the potential of this approach. Table 1 illustrates potential strategies and their impact on the production of related natural products in engineered microbes, which could be analogous for this compound.

| Engineering Strategy | Target Compound (Example) | Microbial Host (Example) | Observed Impact on Yield/Titer | Source (Analogous) |

| Pathway Reconstruction & Optimization | Pinosylvin | E. coli | Increased yield from precursors | researchgate.net |

| Malonyl-CoA Supply Enhancement | Pinosylvin | E. coli | Critical for production | acs.orgresearchgate.net |

| Silencing Competing Pathways (e.g., fatty acid synthesis) | Pinosylvin | E. coli | Improved pinosylvin content | researchgate.net |

| Optimizing Enzyme Expression (e.g., CHS, CPR) | Hydroxylated Flavonoids | S. cerevisiae | Improved flavonoid production | researchgate.net |

Note: The data in this table is based on findings related to the metabolic engineering of other natural products, providing analogous examples for potential strategies in this compound production.

Genetic Manipulation of Plant Cell Cultures for Yield Optimization

Plant cell cultures offer another platform for producing natural products found in plants. ebsco.comopenagrar.demdpi.com Genetic manipulation of plant cell cultures can be employed to enhance this compound yield. This involves modifying the plant's own biosynthetic machinery within the cultured cells. ebsco.comnih.gov Strategies include:

Overexpression of Biosynthetic Genes: Increasing the expression levels of key enzymes in the this compound pathway to enhance metabolic flux.

RNA Interference (RNAi) or Gene Knockout: Downregulating or eliminating the expression of genes involved in competing pathways or in the degradation of this compound.

Transcription Factor Engineering: Modifying transcription factors that regulate the expression of biosynthetic genes to upregulate the entire pathway.

Elicitation: Applying biotic or abiotic elicitors to the cell cultures to stimulate the natural defense responses of the plant cells, which can lead to increased production of secondary metabolites like flavonoids. mdpi.com

Optimization of Culture Conditions: Adjusting media composition, light, temperature, and other environmental factors to favor this compound accumulation.

Plant cell cultures have been used to study and produce various secondary metabolites. openagrar.demdpi.com While specific studies on the genetic manipulation of plant cell cultures solely for optimizing this compound yield were not detailed in the provided snippets, the general principles of metabolic engineering in plant cell cultures are applicable. nih.gov Research on other plant natural products demonstrates the feasibility of using genetic manipulation and optimized culture conditions to improve yields in plant cell culture systems. openagrar.demdpi.comnih.gov

Table 2 illustrates potential strategies and their impact on the production of other natural products in plant cell cultures, providing analogous examples for this compound.

| Engineering Strategy | Target Compound (Example) | Plant Species/Culture Type (Example) | Observed Impact on Yield/Titer | Source (Analogous) |

| Elicitation | Secondary Metabolites | Various plant cell cultures | Induced/Enhanced synthesis | mdpi.com |

| Metabolic Engineering (general) | Secondary Metabolites | Various plant cell cultures | Increased production | nih.gov |

| Optimization of Culture Conditions | Secondary Metabolites | Various plant cell cultures | Improved accumulation | openagrar.de |

Note: The data in this table is based on findings related to the metabolic engineering of other natural products in plant cell cultures, providing analogous examples for potential strategies in this compound production.

Biological Activities and Molecular Pharmacology of Cryptostrobin Excluding Clinical Human Trials

Antioxidant and Free Radical Scavenging Mechanisms

Cryptostrobin has demonstrated antioxidant potential ontosight.ai. Antioxidants play a crucial role in mitigating oxidative stress caused by reactive oxygen species (ROS), which can damage cellular components and contribute to various diseases nih.gov.

In Vitro Assays and Cellular Models of Oxidative Stress

In vitro studies have been conducted to evaluate the antioxidant capacity of this compound. For instance, this compound was identified as one of the flavonoids in propolis that exhibited a scavenging property against the free radical DPPH mdpi.comresearchgate.net. In a study involving a polyphenol-rich extract from Syzygium samarangense leaves, which contained this compound, the extract showed solid antioxidant properties in vitro and protected human keratinocytes (HaCaT cells) against UVA damage nih.govunina.it. This protection included the complete inhibition of ROS production induced by UVA, prevention of GSH depletion, and inhibition of p38 phosphorylation in HaCaT cells unina.it.

In Vivo Animal Model Studies on Antioxidant Effects

Research using animal models has also explored the antioxidant effects of extracts containing this compound. A study on Syzygium samarangense leaf extract in rats with CCl4-induced hepatic toxicity demonstrated substantial antioxidant activity in vivo unina.it. The extract, containing this compound among other polyphenolics, led to an increase in GSH and SOD activities and a decrease in markers of oxidative stress such as MDA unina.it.

Anti-inflammatory Properties

This compound has also been associated with anti-inflammatory effects ontosight.ainih.gov. Inflammation is a complex biological response to harmful stimuli, and its dysregulation can lead to various inflammatory diseases.

Modulation of Inflammatory Mediators and Signaling Pathways (e.g., NF-κB, MAPK)

While direct studies specifically detailing this compound's modulation of NF-κB and MAPK pathways were not extensively found in the provided search results, related research on other flavonoids and plant extracts containing this compound offers insights. Flavonoids, as a class of compounds to which this compound belongs, have been shown to modulate inflammatory mediators and signaling pathways like NF-κB and MAPK researchgate.netscience.gov. For example, gallic acid, another phenolic compound found in some natural sources alongside this compound, has been reported to decrease pro-inflammatory cytokines like TNF-α and IL-1β by blocking the activation of NF-κB and MAPK pathways researchgate.net. Additionally, a study on Syzygium samarangense extract, which contains this compound, indicated that identified polyphenolics showed affinity for the active pockets of enzymes involved in inflammation, such as 5-lipoxygenase (5-LOX), cyclooxygenase-1 (COX-1), and cyclooxygenase-2 (COX-2), potentially explaining observed anti-inflammatory activities nih.gov.

Studies in Non-Human Inflammatory Models

Studies in non-human inflammatory models have investigated the anti-inflammatory potential of extracts containing this compound. A polyphenol-rich extract from Syzygium aqueum leaves, which includes this compound, exhibited promising anti-inflammatory activities in vitro by inhibiting LOX, COX-1, and COX-2 nih.gov. In an in vivo rat model of carrageenan-induced paw edema, pre-treatment with this extract significantly attenuated the edema and reduced leukocyte numbers nih.gov.

Anti-Infective and Antimicrobial Activities

This compound has shown anti-infective and antimicrobial activities mdpi.comajol.infonih.gov.

Studies have demonstrated the activity of this compound against various microorganisms. For instance, this compound, isolated from propolis of Australian stingless bees, showed antimicrobial activity against the Gram-positive bacterium Staphylococcus aureus mdpi.comusc.edu.au. Another study investigating the chemical composition and antimycoplasmic activity of Eugenia mattosii leaves and stems identified this compound, among other phenolic compounds, and the extracts and fractions showed antimycoplasmic activity against several Mycoplasma strains researchgate.netresearcher.life. This compound has also been identified in the dichloromethane (B109758) extract of Myrica serrata leaves, which inhibited the growth of Cladosporium cucumerinum, Bacillus subtilis, and Escherichia coli in TLC plate tests nih.gov. Furthermore, (2S)-Cryptostrobin isolated from Brazilian geopropolis showed significant trypanocidal activity against intracellular amastigote forms of Trypanosoma cruzi, the parasite that causes Chagas disease acs.orgacs.org.

Antibacterial Efficacy (e.g., against Staphylococcus aureus)

This compound has shown antibacterial activity, notably against Gram-positive bacteria such as Staphylococcus aureus. researchgate.netresearchgate.netmdpi.comresearchgate.net Studies on propolis extracts containing this compound have reported antimicrobial activity against S. aureus. mdpi.comresearchgate.net For instance, C-methyl flavanones, including (2S)-cryptostrobin, isolated from the propolis of Australian stingless bees (Tetragonula carbonaria), exhibited antimicrobial activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 6.9 to 182.2 µg/mL for the mixture of flavanones. mdpi.com Another study also identified this compound among compounds with antibacterial activity against Staphylococcus aureus. researchgate.net

Antifungal and Antiviral Potential

While the search results did not provide specific details on the antifungal or antiviral potential of this compound itself, some sources mention related compounds or extracts containing this compound that possess such activities. For example, a review on propolis mentions its antiviral, antibacterial, antifungal, and antiparasitic properties, and this compound has been identified in propolis. acs.orgacs.org Additionally, a study on Myrica serrata, from which this compound was identified, reported antifungal activity of the dichloromethane extract against Cladosporium cucumerinum. worldbotanical.com Another source mentions cryptosporin, a different compound, with reported biological activities including antifungal activity. nih.gov However, direct evidence for the antifungal or antiviral activity of isolated this compound was not prominently found in the provided search results.

Antiparasitic Actions (e.g., Antitrypanosomal Activity against Trypanosoma cruzi)

This compound has demonstrated promising antiparasitic activity, particularly against Trypanosoma cruzi, the parasite responsible for Chagas disease. acs.orgacs.org (2S)-Cryptostrobin, isolated from Brazilian geopropolis, exhibited significant trypanocidal activity against intracellular amastigote forms of T. cruzi. acs.orgacs.org In one study, (2S)-cryptostrobin showed an IC50 value of 21.55 μM against intracellular amastigotes of T. cruzi. acs.orgacs.org This activity was comparable to that of (2S)-strobopinin, another flavanone (B1672756) isolated from the same source, although (2S)-cryptostrobin demonstrated higher selectivity. acs.orgacs.org Molecular modeling studies suggest that the antitrypanosomal activity may involve the inhibition of glyceraldehyde-3-phosphate dehydrogenase (TcGAPDH), a crucial enzyme in the parasite's glycolytic pathway. acs.orgacs.org

| Compound | T. cruzi Amastigote IC50 (μM) | Cytotoxicity (L929 cells) IC50 (μM) | Selectivity Index (SI) |

| (2S)-Cryptostrobin | 21.55 acs.orgacs.org | 99.79 acs.orgacs.org | 4.63 acs.org |

| (2S)-Strobopinin | 21.21 acs.orgacs.org | 33.80 acs.orgacs.org | - |

| Benznidazole (Reference Drug) | - | - | - |

Note: Selectivity Index (SI) = Cytotoxicity IC50 / T. cruzi IC50

Antimycoplasmic Activity

This compound has been investigated for its activity against mycoplasmas, bacteria that lack a cell wall. usc.edu.auresearchgate.netresearchgate.netresearcher.lifescience.gov Studies on the leaves and stems of Eugenia mattosii have identified this compound among the phenolic compounds present and evaluated their antimycoplasmic activity against various Mycoplasma strains. usc.edu.auresearchgate.netresearchgate.netresearcher.life While methanolic extracts and fractions of E. mattosii showed moderate to better antimycoplasmic effects, pinostrobin (B192119), another compound isolated from the plant, presented more promising antimycoplasmic activity compared to this compound and catechin. usc.edu.auresearchgate.netresearchgate.netresearcher.life this compound was present in fractions that exhibited antimycoplasmic activity, but its individual contribution and specific MIC values were not explicitly detailed as the primary active compound in the provided search results, with pinostrobin being highlighted for this activity. usc.edu.auresearchgate.netresearchgate.netresearcher.life

Anti-Proliferative and Chemopreventive Effects in In Vitro Cellular Models

This compound and compounds found alongside it have been explored for their potential anti-proliferative effects in various in vitro cancer cell models. sunedu.gob.peresearchgate.net This includes investigations into their ability to inhibit cancer cell growth and induce mechanisms like apoptosis and cell cycle arrest.

Inhibition of Cancer Cell Line Growth and Viability

Research suggests that this compound may have inhibitory effects on the growth and viability of certain cancer cell lines. sunedu.gob.peresearchgate.net Although direct, detailed data on this compound's IC50 values across a broad panel of cancer cell lines were not extensively available in the search results, its presence in natural extracts and its classification as a flavonoid, a class known for anti-proliferative effects, support this potential. sunedu.gob.peresearchgate.netnih.gov Some studies mention this compound in the context of inhibiting cancer cell growth in vitro. sunedu.gob.peresearchgate.net For example, a source lists this compound as having antibacterial and potential anti-cancer activities, referencing studies on cancer cell types and the induction of apoptosis and cell cycle regulation. researchgate.net Another source mentions this compound in relation to the inhibition of tumor growth in human cancer cell lines, alongside other flavonoids like naringenin (B18129). sunedu.gob.pe

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

The anti-proliferative effects of many natural compounds, including flavonoids, often involve the induction of apoptosis (programmed cell death) and/or cell cycle arrest in cancer cells. nih.govnih.govmdpi.comrsc.orgbiorxiv.orgmdpi.com While direct studies specifically detailing this compound's mechanisms for inducing apoptosis or cell cycle arrest were not the primary focus of the provided search results, related flavonoids like pinostrobin have been shown to induce apoptosis in cancer cells through various pathways, including ROS-mediated mechanisms and modulation of apoptotic proteins. nih.govnih.gov The search results indicate that this compound is mentioned in the context of studies investigating the induction of apoptosis and cell cycle regulation in cancer cell types. researchgate.net

Modulation of Angiogenesis and Metastasis in Cellular Systems

Cardiovascular System Modulation

Studies have explored the effects of this compound on the cardiovascular system, particularly its influence on vascular smooth muscle and blood vessels in animal models. sci-hub.senih.gov

Vasorelaxant Effects and Endothelium-Dependent Mechanisms in Animal Models

This compound has been shown to induce relaxation in the aorta of spontaneously hypertensive rats (SHR), a standard animal model for studying cardiovascular diseases. sci-hub.senih.govnih.gov This vasorelaxant effect was observed in both endothelium-intact and endothelium-denuded aortic rings, although there was a slight influence of inhibiting nitric oxide synthase or soluble guanylate cyclase on this compound-induced relaxation in one study, suggesting a partial involvement of endothelial mediators. sci-hub.senih.gov Cumulative concentrations of this compound induced a significant concentration-dependent vasodilator effect on aortic rings from SHR. sci-hub.se

Influence on Calcium Signaling Pathways in Vascular Smooth Muscle

Calcium signaling plays a crucial role in regulating vascular smooth muscle contractility and vascular tone. nih.govnih.gov Research indicates that this compound can influence calcium signaling pathways in vascular smooth muscle. This compound was found to blunt the contraction induced by phenylephrine (B352888) in a calcium-free solution. sci-hub.senih.gov Furthermore, it attenuated the contraction of rat aorta rings induced by internal Ca2+ release and external Ca2+ influx. sci-hub.senih.gov This suggests that this compound's vasorelaxant effect may be partially related to the inhibition of both intracellular and extracellular calcium. sci-hub.se While the exact mechanisms by which this compound affects this cascade require further clarification, the findings indicate an interaction with calcium signaling. sci-hub.se

Interactions with Nitric Oxide (NO)/cGMP Pathway

The nitric oxide (NO)/cGMP pathway is a key signaling route involved in vasorelaxation. plos.orgmdpi.com NO activates soluble guanylyl cyclase (sGC), leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP), which in turn relaxes smooth muscle. plos.orgwikipedia.orgresearchgate.net Studies on this compound's interaction with this pathway have yielded some insights. While catechin, another compound studied alongside this compound, showed a significant dependency on the NO/cGMP pathway for its relaxant effect, this compound's relaxation was only slightly influenced by inhibitors of nitric oxide synthase or soluble guanylate cyclase. sci-hub.senih.gov This suggests that while the NO/cGMP pathway might play a minor role, this compound's vasorelaxant effects are likely mediated, at least in part, through mechanisms independent of this pathway, potentially involving the modulation of calcium or potassium channels. sci-hub.senih.gov

Neurobiological and Enzyme Modulatory Activities

Beyond its cardiovascular effects, this compound has also been investigated for its potential interactions with enzymes in the nervous system.

Potential Neuromodulatory Effects in In Vitro or Animal Brain Models

Based on the conducted search, specific studies detailing the potential neuromodulatory effects of this compound in isolated in vitro systems or animal brain models were not identified. Research into the neuropharmacological effects of natural compounds in animal models exists, but direct evidence for this compound in this context was not found nih.govmdpi.comresearchgate.net.

Other Reported Biological Activities in Pre-clinical Studies

Pre-clinical investigations have explored various bioactivities of natural products and flavonoids. While this compound has been isolated from sources known for diverse biological effects, comprehensive data on its specific activities, particularly alpha-glucosidase inhibition, in in vitro or animal studies were not extensively found in the search results.

Alpha-Glucosidase Inhibitory Activity

Alpha-glucosidase inhibitors are a class of compounds that can delay the digestion and absorption of carbohydrates, thus helping to manage postprandial blood glucose levels nih.govnih.gov. The search results indicate that alpha-glucosidase inhibition is a relevant area of research for natural compounds, including flavonoids nih.govfrontiersin.orgd-nb.infoscience.gov. One study involving in silico screening of compounds found in Tetragonula carbonaria propolis, a source of this compound, suggested that several tested compounds, including this compound, showed higher binding affinity to alpha-glucosidase than the antidiabetic drug voglibose (B1684032) mdpi.com. However, this finding is based on computational prediction (in silico) and does not represent direct evidence from in vitro enzyme assays or in vivo animal studies specifically demonstrating this compound's alpha-glucosidase inhibitory activity mdpi.com. Therefore, while there is a theoretical indication from in silico analysis, experimental data from pre-clinical studies confirming this compound's alpha-glucosidase inhibitory activity were not found in the performed search.

Mechanisms of Action and Molecular Interactions of Cryptostrobin

Identification of Direct Molecular Targets

Research into Cryptostrobin's direct molecular targets involves investigating its binding to receptors and its effects on enzyme activity.

Receptor Binding Studies

While extensive receptor binding studies specifically for this compound are limited in the provided search results, related research on other compounds and general mechanisms in relevant biological processes offer some context. For instance, studies on vasorelaxation highlight the involvement of muscarinic receptors (specifically M3 receptors) in mediating endothelium-dependent effects through Gq α-protein-coupled receptor signaling cascades, which ultimately influence intracellular calcium levels sci-hub.senih.gov. Although this compound has been shown to induce endothelium-dependent and -independent relaxation, its direct interaction with muscarinic receptors requires further specific pharmacological investigation sci-hub.se.

Another study mentions the assessment of receptor binding for synthesized retinoids using an in vitro fluorescence competition binding assay, complemented by molecular docking and dynamics simulations acs.org. This indicates the methodologies used in identifying receptor interactions, which could be applied to this compound research. Additionally, predicted targets for this compound are listed in some databases, including potential thyroid receptor binding, though the confidence score is moderate plantaedb.com.

Enzyme Kinetic Studies and Inhibition Profiles (e.g., glyceraldehyde-3-phosphate dehydrogenase)

This compound has demonstrated inhibitory activity against certain enzymes. Molecular modeling studies have proposed glyceraldehyde-3-phosphate dehydrogenase (GAPDH) as a candidate enzyme target for this compound, particularly in the context of its antitrypanosomal activity acs.orgacs.org. These studies suggest that this compound may establish favorable interactions with Trypanosoma cruzi GAPDH (TcGAPDH) acs.org.

In addition to GAPDH, this compound has also shown potential inhibitory activity against acetylcholinesterase (AChE) semanticscholar.org. Molecular docking studies indicated that this compound could bind to the AChE enzyme, forming hydrogen bonds with residues like Tyr124 and Ser293 semanticscholar.org.

Furthermore, studies investigating the anti-obesity effects of natural compounds have shown that this compound can inhibit adipogenesis in 3T3-L1 cells researchgate.net. While the precise enzymatic targets underlying this effect are not explicitly detailed as enzyme kinetic studies in the provided results, the inhibition of adipogenesis implies interaction with enzymes involved in lipid metabolism and differentiation pathways researchgate.net.

Table 1: Reported Enzyme Interactions of this compound

| Enzyme Target | Organism/Context | Interaction Type (Reported) | Key Findings | Citation |

| Glyceraldehyde-3-phosphate dehydrogenase | Trypanosoma cruzi | Candidate Inhibitor | Molecular modeling suggests favorable interactions. | acs.orgacs.org |

| Acetylcholinesterase | Pinus krempfii | Potential Inhibitor | Shows binding affinity; forms hydrogen bonds with specific residues in silico. | semanticscholar.org |

| Enzymes involved in adipogenesis (indirect) | 3T3-L1 cells (inhibition) | Inhibition | Inhibits lipid accumulation and adipocyte differentiation. | researchgate.net |

| α-glucosidase | Tetragonula carbonaria propolis | Binding Affinity | Showed higher binding affinity than voglibose (B1684032) in silico. | mdpi.com |

Elucidation of Intracellular Signaling Cascades Affected by this compound

This compound's biological effects are also mediated through its influence on various intracellular signaling pathways.

Protein Phosphorylation Events

Changes in protein phosphorylation are key indicators of altered signaling cascades. While direct studies explicitly detailing this compound's impact on specific protein phosphorylation events are not extensively covered in the provided search results, related research offers insights into pathways that could be affected. For instance, the vasorelaxant effect of related compounds can involve the NO/cGMP pathway, which leads to the activation of protein kinase G (PKG), an enzyme that phosphorylates various protein targets involved in smooth muscle relaxation sci-hub.senih.govnih.gov. This compound's partial involvement in endothelium-dependent vasorelaxation suggests a potential, albeit not yet fully elucidated, interaction with this or related phosphorylation cascades sci-hub.senih.gov.

Another relevant pathway mentioned is the PI3K/AKT signaling pathway, which involves protein phosphorylation and is implicated in processes like inflammation and macrophage polarization nih.gov. While a specific compound (isovalerylshikonin) from a different study was shown to activate this pathway, the general context highlights the importance of phosphorylation in these cascades nih.gov. Protein kinase C (PKC) activation, which involves phosphorylation, is also mentioned in the context of vascular smooth muscle contraction and can be influenced by intracellular calcium levels sci-hub.senih.gov.

Gene Expression Modulation (Transcriptomics and Proteomics)

Studies have investigated the effect of this compound and related compounds on gene expression. In the context of inhibiting adipogenesis in 3T3-L1 cells, treatment with a related compound (pinostrobin chalcone) was shown to lower the expression levels of mRNAs encoding key transcription factors like CCAAT/enhancer-binding protein α (C/EBPα) and peroxisome proliferator-activated receptor γ2 (PPARγ2) researchgate.nethoelzel-biotech.comchemfaces.com. It also reduced the expression of mRNAs encoding lipogenic enzymes such as fatty acid synthase and stearoyl CoA desaturase-1 researchgate.nethoelzel-biotech.comchemfaces.com. While these specific findings relate to pinostrobin (B192119) chalcone (B49325), the co-isolation of this compound in the same study suggests that it might influence similar gene expression profiles related to adipogenesis researchgate.net.

Transcriptomic and proteomic analyses are powerful tools for understanding the global impact of compounds on gene and protein expression physiology.orgscience.gov. While a study used next-generation proteomics to reveal altered protein compositions in a hamster model acs.org, and another employed transcriptomic and proteomic analyses to elucidate mechanisms of contractile dysfunction physiology.org, specific detailed transcriptomic or proteomic data directly linked solely to this compound's effects are not presented in the provided search results. However, the methodologies exist and are relevant for future comprehensive studies on this compound.

Structure-Activity Relationship (SAR) Studies for this compound and its Analogs

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a molecule with its biological activity wikipedia.orggardp.org. This helps in identifying the structural features responsible for a particular effect and guiding the design of more potent or selective analogs gardp.org.

This compound is a flavanone (B1672756), and SAR studies on flavonoids have indicated that the number, nature, and distribution of hydroxyl groups, as well as molecular size, can influence their biological activities, such as antioxidant activity and enzyme inhibition mdpi.comscience.gov. For example, in the context of α-glucosidase inhibition, a positive relationship has been observed between the number of hydroxyl groups on the B ring of polyphenols and their binding affinity to the enzyme mdpi.com. C-methylation on ring A has also shown effects on binding affinity mdpi.com.

Studies comparing this compound with its analog, strobopinin, which differs in the position of a methyl group on ring A, have shown similar antitrypanosomal activity but distinct cytotoxicities acs.orgacs.org. This compound exhibited lower cytotoxicity compared to strobopinin acs.orgacs.org. This suggests that the position of the methyl group on ring A can influence the selectivity profile of these flavanones acs.orgacs.org.

Molecular modeling studies, including docking simulations, are often used in SAR investigations to predict binding modes and interactions with target molecules, providing insights into why certain structural features contribute to activity acs.orgacs.orgresearchgate.net. These computational approaches complement in vitro studies to build a comprehensive understanding of SAR acs.orgresearchgate.net.

Table 2: Comparison of this compound and Strobopinin Activities

| Compound | Antitrypanosomal Activity (IC₅₀) | Cytotoxicity (IC₅₀) | Structural Difference from this compound | Citation |

| This compound | 21.55 μM | 99.79 μM | - | acs.orgacs.org |

| Strobopinin | 21.21 μM | 33.80 μM | Position of C-methyl group on Ring A | acs.orgacs.org |

This difference in cytotoxicity despite similar antitrypanosomal activity highlights the importance of subtle structural variations in determining the biological profile of flavanones like this compound and its analogs acs.orgacs.org.

Impact of Substituent Modifications on Biological Efficacy

The modification of substituents on natural bioactive compounds like flavanones is a common strategy in medicinal chemistry to enhance therapeutic efficacy and reduce adverse reactions. nih.gov While general principles of substituent effects on biological activity are well-established, specific detailed research findings on the impact of substituent modifications specifically on this compound's biological efficacy are limited in the provided search results.

However, studies on related C-methylated flavanones, such as strobopinin, in comparison to this compound, offer insights into how subtle structural differences, like the position of a methyl group, can influence biological outcomes. acs.orgacs.org For instance, changing the position of the C-methyl group in isolated flavanones did not significantly alter antiparasitic activity but markedly increased cytotoxicity in host cells. acs.org This suggests that even minor substituent changes can lead to distinct biological profiles.

Stereochemical Influences on Activity

This compound exists as a stereoisomer, with the (2S) configuration being reported. usc.edu.au Stereochemistry can significantly influence the biological activity and stability of compounds by affecting their interaction with chiral biological targets. sunedu.gob.penih.gov While the provided search results confirm the (2S) stereochemistry of this compound usc.edu.au, detailed studies specifically investigating the differences in biological activity between the (2S)-Cryptostrobin and its potential enantiomer or other stereoisomers were not prominently featured. Research on other compound classes has shown that stereoisomers can exhibit distinct activities and in vivo stability. nih.gov

Computational and In Silico Approaches

Computational and in silico approaches, such as molecular docking, molecular dynamics simulations, and pharmacophore modeling, are valuable tools in drug discovery and understanding the molecular interactions of compounds like this compound. slideshare.netchemrevlett.commdpi.comnih.gov These methods can predict ligand binding orientations, assess binding affinities, explore dynamic behavior of molecular complexes, and identify key molecular features required for activity. slideshare.netchemrevlett.comfrontiersin.org

Molecular Docking and Dynamics Simulations

Molecular docking is used to predict the preferred orientation and binding affinity of a ligand within a target protein's active site. slideshare.netchemrevlett.com Molecular dynamics (MD) simulations extend this by providing a dynamic view of the ligand-protein complex over time, accounting for flexibility and solvent effects. chemrevlett.comebsco.comnih.gov

Molecular modeling studies, including docking, have been applied to investigate the interaction of this compound with target enzymes like Trypanosoma cruzi GAPDH (TcGAPDH). acs.orgacs.org These studies aim to understand the mode of interaction and identify specific amino acid residues involved in binding. acs.orgacs.org For example, the interaction mode of this compound with TcGAPDH has highlighted interactions with specific amino acid residues within the active site, suggesting potential new microtargets for designing selective inhibitors. acs.org

While the search results mention the application of molecular modeling studies for this compound in the context of antitrypanosomal activity acs.orgacs.org, detailed data tables showing specific docking scores or parameters from molecular dynamics simulations for this compound binding to various targets were not extensively provided. However, the methodology of using docking and MD simulations to explore binding modes and stability is well-established in the study of natural products and their interactions with biological targets. nih.govmdpi.comnih.gov

Pharmacophore Modeling for Target Prediction

Pharmacophore modeling identifies the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged regions) in a molecule that are necessary for its biological activity and interaction with a specific target. slideshare.netcolumbiaiop.ac.in This approach can be used in both ligand-based (using known active compounds) and structure-based (using the target protein structure) drug design. slideshare.netfrontiersin.org

Pharmacophore modeling, often coupled with reverse pharmacophore mapping, can be employed to predict potential biological targets for a given small molecule like this compound. nih.govlilab-ecust.cn By comparing the pharmacophore features of this compound to databases of known pharmacophore models for various targets, potential protein interactions can be identified. nih.govlilab-ecust.cn While the search results discuss the general application of pharmacophore modeling for target identification of bioactive compounds columbiaiop.ac.innih.gov, specific studies detailing the pharmacophore model generated for this compound or its use in predicting novel targets were not explicitly found. However, this computational technique remains a relevant approach for exploring the potential biological interactions and targets of this compound based on its structural features.

Chemical Synthesis and Derivatization of Cryptostrobin

Total Synthesis Approaches to Cryptostrobin and its Stereoisomers

The total synthesis of this compound, identified as 5,7-dihydroxy-8-methylflavanone, has been reported. One synthetic route clarified the structure of this compound and its isomer, strobopinin. metabolomicsworkbench.org This synthesis involved the preparation of this compound starting from a substituted acetophenone (B1666503) precursor. metabolomicsworkbench.org

Flavanones, including this compound, contain a chiral center at the C-2 position. nih.gov The stereochemistry at this position is significant, and natural this compound has been identified with the (2S) configuration. usc.edu.authegoodscentscompany.com While acid-catalyzed cyclization of 2'-hydroxychalcones is a common method for synthesizing flavanones, it typically yields racemic mixtures, meaning both (2R) and (2S) stereoisomers are produced in equal amounts. nih.govnih.gov Achieving stereocontrol during the synthesis or employing methods for chiral resolution of the racemic product is necessary to obtain specific stereoisomers.

Key Synthetic Intermediates and Reaction Methodologies

A key intermediate in the reported total synthesis of this compound is a substituted 2'-hydroxychalcone, specifically 2'-hydroxy-3'-methyl-4',6'-dibenzyloxychalcone. metabolomicsworkbench.org This chalcone (B49325) intermediate is subjected to cyclization conditions to form the flavanone (B1672756) ring system. metabolomicsworkbench.org

The cyclization step in the synthesis described by Yamamura et al. involved boiling the chalcone intermediate with ethanolic phosphoric acid for an extended period. metabolomicsworkbench.org This acid-catalyzed intramolecular cyclization of 2'-hydroxychalcones is a standard methodology in flavanone synthesis. nih.govthegoodscentscompany.com Following cyclization, a reduction step using a palladium-carbon catalyst was employed to yield 5,7-dihydroxy-8-methylflavanone, which was confirmed to be identical to natural this compound. metabolomicsworkbench.org

General methodologies for flavanone synthesis from 2'-hydroxychalcones also include using catalysts such as polystyrene-pyridine resin nih.gov, potassium ferricyanide (B76249) with phase transfer catalysis thegoodscentscompany.com, or electrochemical methods nih.gov. The choice of methodology can influence reaction efficiency and the need for subsequent purification or stereochemical separation.

Control of Stereoselectivity in Synthesis

The acid-catalyzed cyclization of 2'-hydroxychalcones, while a common route to flavanones, is generally not stereoselective, leading to racemic products. nih.gov To obtain enantiomerically pure this compound, strategies such as chiral resolution of the racemic mixture or the development of stereoselective synthetic routes are required.

While specific details on the stereoselective total synthesis of this compound are not extensively reported in the immediately available literature, methodologies for achieving stereocontrol in the synthesis of related flavanone structures have been explored. Examples include enantioselective intramolecular annulation reactions catalyzed by N-heterocyclic carbenes (NHCs) for the synthesis of aza-flavanones, which can yield products with high enantioselectivity and control the stereochemistry at the C-2 (or equivalent) position. guidetopharmacology.orgmdpi.com These methods highlight the potential for developing stereoselective routes to flavanones like this compound. The known natural occurrence of (2S)-Cryptostrobin usc.edu.authegoodscentscompany.com suggests that biological pathways achieve this stereoselectivity, and synthetic efforts may aim to mimic or achieve similar control.

Semi-Synthesis from Related Natural Precursors

Semi-synthesis involves using naturally occurring compounds as starting materials for chemical modification to produce target molecules or their derivatives. This approach can be advantageous when the natural precursor is readily available and already possesses a significant portion of the target molecule's structural complexity.

This compound has been isolated from various natural sources, including Pinus strobus metabolomicsworkbench.org, Corymbia torelliana [5, previous search], and Melipona mondury geopropolis lipidmaps.org. These isolations provide natural precursors of this compound. While the literature details the isolation of this compound, specific reports on the semi-synthesis of this compound starting from a closely related, more complex natural precursor through chemical modification are not prominently featured in the search results. However, the concept of semi-synthesis is well-established for other flavonoids, involving modifications like acylation or bromination of isolated natural flavonoid scaffolds to yield derivatives with altered properties. nih.govrasayanjournal.co.innih.govresearchgate.net Applying similar strategies to isolated this compound or a closely related natural flavanone could potentially serve as a semi-synthetic route to this compound derivatives.

Synthesis of this compound Analogs and Derivatives for SAR Studies

The synthesis of analogs and derivatives of this compound is valuable for exploring the relationship between structural modifications and biological activity (SAR). By systematically altering the this compound structure, researchers can gain insights into the key features responsible for its observed effects and potentially develop compounds with enhanced or altered biological profiles.

SAR studies have been conducted on flavanones, including comparisons between naturally occurring isomers like this compound and strobopinin. lipidmaps.org These studies involve synthesizing or isolating compounds with variations in substituents on the flavanone core. For example, the difference in biological activity between this compound (8-methyl) and strobopinin (6-methyl) highlights the impact of the methyl group's position on their properties, such as cytotoxicity. lipidmaps.org

The synthesis of derivatives of related flavanones, such as pinostrobin (B192119), for SAR studies has also been reported. These efforts involve introducing various functional groups or modifying existing ones on the flavanone scaffold to investigate their effect on biological activities like anticancer properties. tci-thaijo.org

Structural Modifications and Design Rationale

Structural modifications of flavanones for SAR studies often focus on altering the substitution patterns on the A and B rings, as well as modifications to the heterocyclic C ring. For this compound, potential modifications could include altering the hydroxyl groups at positions 5 and 7, modifying or relocating the methyl group at position 8, or introducing substituents onto the phenyl ring at position 2.

The rationale behind these modifications is typically to understand the contribution of specific functional groups and their positions to the compound's biological activity, metabolic stability, or pharmacokinetic properties. For instance, comparing this compound and strobopinin directly demonstrates how the position of a single methyl group can influence biological outcomes. lipidmaps.org In the case of pinostrobin derivatives, adding prenyl groups was explored to enhance cytotoxic activity, indicating a rationale based on improving interaction with biological targets or cellular uptake. tci-thaijo.org

Methodologies for Isotopic Labeling of this compound for Mechanistic Studies

Isotopic labeling is a powerful technique used in mechanistic studies to track the fate of specific atoms during chemical reactions or biological processes. By incorporating stable isotopes such as carbon-13 (¹³C), hydrogen-2 (²H or D), or nitrogen-15 (B135050) (¹⁵N) into a molecule, researchers can use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) to follow the labeled atoms. plantaedb.combohrium.com

While specific detailed methodologies for the isotopic labeling of this compound are not extensively described in the provided search results, isotopic labeling has been successfully applied to study the mechanisms involving other flavonoids. For example, [2-¹³C]-labelled quercetin-O-glucoside has been used in conjunction with MS to investigate flavonoid breakdown mechanisms. thegoodscentscompany.com General methods for incorporating stable isotopes into organic compounds include the direct use of commercially available precursors already containing the isotope or through hydrogen/deuterium exchange reactions. bohrium.com Multi-step synthesis routes can also be designed to introduce isotopic labels at specific positions within the molecule. thegoodscentscompany.com

Analytical Methodologies for Cryptostrobin Detection and Quantification

Chromatographic Techniques

Chromatographic techniques are essential for separating Cryptostrobin from other compounds present in a sample matrix before detection and quantification.

High-Performance Liquid Chromatography (HPLC) with various detectors (PDA, UV, MS)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound, often coupled with various detectors such as Photodiode Array (PDA), Ultraviolet (UV), and Mass Spectrometry (MS). HPLC allows for the separation of this compound based on its polarity and interaction with the stationary phase.

Studies have utilized HPLC for the purification and analysis of this compound from natural sources like propolis. For instance, HPLC has been employed with a C₁₈ column and a mobile phase consisting of water and acetonitrile (B52724) to purify flavanones, including this compound mdpi.com. Different gradients and flow rates have been reported depending on the specific matrix and the desired separation efficiency mdpi.com. Detection is often performed using UV or PDA detectors at specific wavelengths where flavanones exhibit absorbance, such as 205 nm usc.edu.au.

Coupling HPLC with Mass Spectrometry (HPLC-MS) provides enhanced sensitivity and specificity for this compound analysis. HPLC-ESI-MS (Electrospray Ionization Mass Spectrometry) and HRMS (High-Resolution Mass Spectrometry) analyses have been used to identify and characterize this compound usc.edu.au. This hyphenated technique allows for the determination of the molecular weight and provides fragmentation patterns that aid in structural confirmation usc.edu.au.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is a more recent and advanced chromatographic technique that offers improved resolution, sensitivity, and speed compared to conventional HPLC-MS nih.gov. UPLC utilizes smaller particle size columns and higher pressures, leading to sharper peaks and better separation efficiency nih.gov.

UPLC-ESI-MS has been used for the qualitative determination of phenolic compounds, which include flavanones like this compound, in various extracts researchgate.net. This technique allows for the identification of compounds based on their retention times and mass spectral data researchgate.net. UPLC-MS/MS (tandem mass spectrometry) provides even greater specificity by generating characteristic fragmentation patterns that can be used for targeted analysis and quantification of this compound in complex matrices nih.govresearchgate.net.

Spectroscopic Characterization

Spectroscopic methods provide detailed structural information about this compound, complementing the data obtained from chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic compounds like this compound. Both ¹H NMR and ¹³C NMR spectroscopy provide information about the different types of hydrogen and carbon atoms in the molecule and their chemical environments nih.govjst.go.jp.

Research on this compound has utilized ¹H NMR and ¹³C NMR to confirm its structure usc.edu.auacs.org. The ¹H NMR spectrum shows characteristic signals for protons in different parts of the molecule, such as aromatic protons, methylene (B1212753) protons, and hydroxyl protons jst.go.jpacs.org. The ¹³C NMR spectrum provides signals corresponding to each unique carbon atom nih.govjst.go.jp.